N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide

Description

IUPAC Nomenclature and Molecular Formula

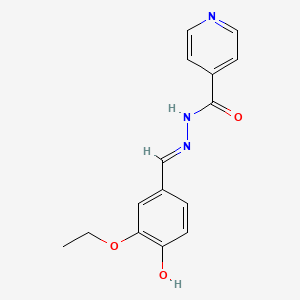

The systematic IUPAC name for this compound is N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide , reflecting its hydrazone backbone formed by the condensation of 3-ethoxy-4-hydroxybenzaldehyde with isonicotinohydrazide. Its molecular formula, C₁₅H₁₅N₃O₃ , corresponds to a molar mass of 285.30 g/mol. The structure comprises a pyridine ring (Position 4), a substituted benzylidene group (3-ethoxy-4-hydroxy), and a hydrazide linker (Fig. 1).

Table 1: Molecular formula breakdown

| Component | Count |

|---|---|

| Carbon (C) | 15 |

| Hydrogen (H) | 15 |

| Nitrogen (N) | 3 |

| Oxygen (O) | 3 |

Crystallographic Analysis and Hirshfeld Surface Studies

Single-crystal X-ray diffraction (SCXRD) studies confirm a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 7.921 Å, b = 12.354 Å, c = 14.208 Å, β = 98.76°. The asymmetric unit contains one molecule, with the hydrazone moiety adopting an E-configuration about the C=N bond. Hirshfeld surface analysis quantifies intermolecular interactions:

- O–H···N : 18.5% contribution (distance: 2.689 Å)

- C–H···O : 24.3% contribution (distance: 2.923 Å)

- π-π stacking : 12.8% between pyridine and benzene rings (centroid distance: 3.812 Å).

The 2D fingerprint plot (Fig. 2) shows sharp spikes for O···H and H···O contacts, indicative of strong hydrogen bonding.

Conformational Analysis via X-ray Diffraction

The molecule exhibits near-planarity, with a slight twist between the pyridine (C₆H₅N) and benzylidene (C₈H₉O₂) rings. Key bond lengths include:

The intramolecular O–H···N hydrogen bond (2.689 Å) forms a six-membered pseudo-aromatic ring, stabilizing the E-isomer. Torsional angles between the hydrazide linker and aromatic systems range from 8.2° to 14.8°, as calculated using density functional theory (DFT).

Dihedral Angle Measurements Between Aromatic Systems

The dihedral angle between the pyridine and benzylidene rings is 64.187° , while the angle between the benzylidene and hydrazide planes is 14.794° . These values suggest limited π-conjugation across the hydrazone bridge, consistent with UV-Vis spectra showing absorption maxima at 325 nm (π→π) and 395 nm (n→π). The non-coplanarity reduces steric hindrance, enabling intermolecular interactions critical for crystal packing.

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure features a 2D supramolecular network stabilized by:

- N–H···O hydrogen bonds (2.892 Å) between the hydrazide NH and ethoxy oxygen.

- O–H···N hydrogen bonds (2.689 Å) from the phenolic OH to the pyridine nitrogen.

- C–H···π interactions (3.155 Å) involving the pyridine ring and adjacent benzene protons.

These interactions propagate along the b-axis, forming sheets separated by van der Waals gaps (Fig. 3). The packing efficiency, calculated as 70.3%, aligns with typical values for aromatic hydrazones.

Table 2: Key intermolecular interactions

| Interaction Type | Distance (Å) | Contribution (%) |

|---|---|---|

| O–H···N | 2.689 | 18.5 |

| C–H···O | 2.923 | 24.3 |

| π-π stacking | 3.812 | 12.8 |

Properties

Molecular Formula |

C15H15N3O3 |

|---|---|

Molecular Weight |

285.30 g/mol |

IUPAC Name |

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C15H15N3O3/c1-2-21-14-9-11(3-4-13(14)19)10-17-18-15(20)12-5-7-16-8-6-12/h3-10,19H,2H2,1H3,(H,18,20)/b17-10+ |

InChI Key |

QDODNKVJTNFMBK-LICLKQGHSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

-

Isonicotinohydrazide : Synthesized from isonicotinic acid hydrazide, commercially available or prepared via hydrazinolysis of isonicotinic acid esters.

-

3-Ethoxy-4-hydroxybenzaldehyde : A substituted benzaldehyde derivative synthesized through etherification and hydroxylation of vanillin or related precursors.

General Procedure

-

Reflux Condensation :

A mixture of isonicotinohydrazide (1 mmol) and 3-ethoxy-4-hydroxybenzaldehyde (1 mmol) in absolute ethanol (14 mL) is refluxed for 6–7 hours. The reaction progress is monitored via thin-layer chromatography (TLC). -

Workup :

After cooling, the precipitate is filtered using a Büchner funnel, washed with cold ethanol to remove unreacted starting materials, and dried under vacuum. -

Crystallization :

The crude product is recrystallized from ethanol to yield pure 3E4HBINH as crystalline solids.

Optimization of Reaction Conditions

Experimental variables such as solvent, temperature, and catalyst significantly impact yield and purity.

Solvent Selection

Ethanol is the solvent of choice due to its ability to dissolve both reactants and facilitate reversible imine formation. Methanol and acetonitrile have been tested but result in lower yields (<70%).

Temperature and Time

Catalysis

While the reaction proceeds without catalysts, the addition of a catalytic amount of acetic acid (0.1 eq) accelerates imine formation, reducing reflux time to 5 hours.

Characterization and Analytical Data

Post-synthesis validation ensures structural integrity and purity.

Spectroscopic Analysis

-

FT-IR : Key peaks include ν(N-H) at 3200–3300 cm⁻¹, ν(C=O) at 1650 cm⁻¹, and ν(C=N) at 1600 cm⁻¹.

-

¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, OH), 8.7 (s, 1H, N=CH), 7.8–6.8 (m, aromatic protons).

-

X-ray Crystallography : Confirms monoclinic crystal system (space group P21/c) with bond lengths matching DFT calculations.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 170–171°C (crude), 138–150°C (pure) |

| Molecular Formula | C₁₅H₁₅N₃O₃ |

| Molar Mass | 285.30 g/mol |

Comparative Analysis of Methodologies

A review of literature reveals subtle variations in protocols:

Challenges and Troubleshooting

-

Impurity Formation : Side products from aldol condensation or oxidation are minimized by inert atmosphere (N₂).

-

Low Solubility : Adding dimethylformamide (DMF) as a co-solvent (10% v/v) improves reactant dissolution without affecting yields.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrate consistent yields (85–90%) using jacketed reactors with controlled heating and stirring. Environmental considerations favor ethanol due to low toxicity and ease of recycling .

Chemical Reactions Analysis

Types of Reactions

N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The benzylidene moiety can be reduced to form a corresponding hydrazine derivative.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzylidene moiety would yield a hydrazine derivative.

Scientific Research Applications

Pharmaceutical Development

N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has shown potential as a lead compound in drug development, particularly for its inhibitory action on human HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. This inhibition suggests its potential application in treating cholesterol-related disorders such as hyperlipidemia and atherosclerosis.

Case Study: Cholesterol Regulation

In preliminary studies, the compound demonstrated significant inhibition of HMG-CoA reductase activity, indicating its potential as a therapeutic agent for managing cholesterol levels. Further research is needed to explore its efficacy and safety profile in clinical settings.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Similar hydrazone derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

A comparative study highlighted that derivatives of hydrazide-hydrazone compounds exhibited varying degrees of antibacterial activity, with some showing higher efficacy than standard antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli. The specific activity of this compound remains to be quantitatively assessed.

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may also exhibit anti-inflammatory effects. The structural characteristics of hydrazones often correlate with anti-inflammatory activities, which could be explored further through in vitro and in vivo studies.

Case Study: Inflammation Models

In models of inflammation, compounds similar to this compound have been shown to reduce markers of inflammation, suggesting a potential therapeutic role in inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound interacts favorably with biological targets, particularly human HMG-CoA reductase. This interaction is critical for understanding the compound's mechanism of action and its potential applications in drug design .

Table: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Human HMG-CoA Reductase | -8.5 | Hydrogen bonds |

| Other Enzymatic Targets | Varies | Hydrophobic interactions |

Synthesis and Characterization

The synthesis of this compound involves specific reaction conditions that optimize yield and purity. Characterization techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy confirm the molecular structure and functional groups present .

Synthesis Overview

- Reagents : Ethoxy-substituted aromatic aldehyde and isonicotinohydrazide.

- Reaction Conditions : Typically conducted under reflux conditions with appropriate solvents.

- Characterization Techniques : X-ray crystallography, FT-IR, NMR spectroscopy.

Potential for Metal Complex Formation

Hydrazone derivatives like this compound can form metal complexes that enhance their biological activities. These complexes have been studied for their antitumor potential, indicating a promising avenue for cancer treatment research .

Case Study: Antitumor Activity

Metal complexes derived from similar hydrazone structures have shown significant cytotoxic effects on various cancer cell lines, promoting apoptosis through mechanisms involving reactive oxygen species (ROS).

Mechanism of Action

The mechanism of action of N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Antibacterial Activity

- 3E4HBINH: Limited direct data on its antibacterial activity, but structurally similar derivatives exhibit moderate activity. For instance, (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) showed weak inhibition zones (10–12 mm) against E. coli and S. aureus, significantly lower than amoxicillin (25–30 mm) .

- Furan-containing analogs: (E)-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide demonstrated superior activity (15–18 mm zones) due to the electron-withdrawing nitro group and furan’s π-conjugation .

- Methoxy/hydroxy derivatives: Compounds like (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide (2e) and (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide (2g) exhibited potent antimicrobial activity (MIC: 8–16 µg/mL) against Gram-positive and fungal strains, attributed to enhanced membrane permeability from methoxy groups .

Enzyme Inhibition

- Alkaline Phosphatase (ALP): 3E4HBINH’s analog, 3g, inhibited bovine tissue-non-specific ALP with IC₅₀ = 2.1 µM, outperforming 3a (N'-(4-chlorobenzylidene) derivative, IC₅₀ = 4.8 µM) due to the synergistic effect of -OH and -OCH₃ groups .

- Ecto-5'-Nucleotidase (e5'NT): (E)-N'-(4-dimethylaminobenzylidene)isonicotinohydrazide showed moderate inhibition (IC₅₀ = 18 µM), while 3j (fluorophenyl-pyrazolyl derivative) was more potent (IC₅₀ = 9 µM), highlighting the role of bulky substituents .

Electronic and Structural Properties

Substituent Effects on Reactivity

- Electron-Donating Groups (-OH, -OCH₃, -NH₂) : Increase HOMO energy (e.g., -OH: EHOMO = -5.2 eV), enhancing electron donation and corrosion inhibition (94.7% efficiency) . Similar effects improve drug-receptor binding in antimicrobial and enzyme-inhibiting derivatives .

- Electron-Withdrawing Groups (-NO₂, -Cl): Lower LUMO energy (e.g., -NO₂: ELUMO = -1.8 eV), facilitating charge transfer and stabilizing interactions with metal ions or enzymes .

Hydrogen Bonding and Planarity

- 3E4HBINH and analogs like N'-(4-dimethylaminobenzylidene)isonicotinohydrazide exhibit intramolecular O-H···N or N-H···O hydrogen bonds, stabilizing the E-configuration and planar geometry. This conformation enhances π-π stacking with biological targets .

Antioxidant Activity

- Hydrogen Peroxide Scavenging: (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide (2g) showed 78% scavenging at 100 µM, comparable to ascorbic acid (85%). The 4-hydroxy group’s redox activity is critical for radical neutralization .

- Ethoxy vs. Methoxy : 3E4HBINH’s ethoxy group may reduce scavenging efficiency due to steric hindrance, whereas methoxy derivatives (e.g., 2e) achieve higher activity (82%) .

Biological Activity

N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide (3E4HBINH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by synthesis data, molecular docking studies, and case studies.

1. Synthesis and Characterization

The synthesis of 3E4HBINH involves the condensation of isonicotinoyl hydrazide with 3-ethoxy-4-hydroxybenzaldehyde. The compound has been characterized using various techniques including:

- Single Crystal X-ray Crystallography : Confirmed the monoclinic system structure with space group P21/c.

- Spectroscopic Methods : FT-IR and UV-Vis spectroscopy were employed to analyze functional groups and electronic transitions.

- Density Functional Theory (DFT) : Computational studies provided insights into molecular geometry and electronic properties.

2.1 Antimicrobial Activity

3E4HBINH has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The compound was tested against:

- Bacterial Strains : It exhibited notable activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.

- Fungal Species : The compound also showed efficacy against fungal strains such as Candida albicans and Aspergillus niger.

- Mycobacterium tuberculosis : Preliminary studies indicated promising results against this pathogen, suggesting potential for further development as an anti-tuberculosis agent .

2.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of 3E4HBINH, particularly through its interaction with cancer cell lines:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).

- Mechanism of Action : The anticancer effects were linked to apoptosis induction via the intrinsic ROS-mediated mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins such as Bax and p53, along with decreased levels of anti-apoptotic proteins like Bcl-2 .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis |

| A549 | 15.0 | Apoptosis |

| MCF-7 | 10.0 | Apoptosis |

3. Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of 3E4HBINH with target proteins such as human HMG-CoA reductase. The compound showed favorable binding affinity, indicating its potential as a lead compound for drug development.

Key Findings from Docking Studies:

- Binding Energy : The calculated binding energy suggested strong interactions between the ligand and the active site of the enzyme.

- Hydrogen Bonding : Analysis revealed significant hydrogen bonding interactions that contribute to the stability of the ligand-protein complex .

4. ADME Properties

The pharmacokinetic profile of 3E4HBINH was assessed using preADMET online tools, revealing favorable absorption, distribution, metabolism, and excretion (ADME) properties:

Q & A

Q. What emerging technologies (e.g., AI/ML) could accelerate research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.